

# veliparib combination with carboplatin and paclitaxel

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## Compound Focus: Veliparib

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## Clinical Trial Data Summary

The following tables consolidate quantitative findings from phase I studies on this combination across different cancer types.

Table 1: Key Clinical Findings from Phase I Studies

Cancer Type	Veliparib RP2D/MTD	Key Efficacy Findings	Most Common Any-Grade AEs	Most Common Grade 3/4 AEs
Japanese pts with NSCLC [1]	120 mg BID (Days 1-7 of 21-day cycle)	6/12 pts (50%) achieved Partial Response (PR) [1]	Leukopenia (100%), Neutropenia (100%), Anemia (83%), Thrombocytopenia (75%) [1]	Neutropenia (100%), Leukopenia (33%), Anemia (25%) [1]
Unresectable Stage III NSCLC [2]	240 mg BID (with CRT), then 120 mg BID (with consolidation)	Median PFS: 19.6 months (95% CI: 9.7–32.6) [2]	Nausea (83%), Esophagitis (75%), Neutropenia (75%), Thrombocytopenia (75%) [2]	Not specified in abstract

Cancer Type	Veliparib RP2D/MTD	Key Efficacy Findings	Most Common Any-Grade AEs	Most Common Grade 3/4 AEs
Japanese pts with Ovarian Cancer [3]	150 mg BID (Days 1-21 of 21-day cycle)	5/5 evaluable pts had objective response (1 CR, 4 PR) [3]	Neutropenia (100%), Alopecia (89%), Peripheral Sensory Neuropathy (78%), Nausea (67%) [3]	Neutropenia, Leukopenia, Anemia [3]

Table 2: Recommended Dosing Schedules from Clinical Protocols

Component	Dosage & Administration	Frequency & Cycle
Veliparib	120 - 150 mg orally, twice daily (BID)	Days 1-7 or Days 1-21 of a 21-day cycle [1] [3]
Carboplatin	AUC 6 mg/mL•min, intravenous (IV) infusion	Day 1 of a 21-day cycle [1] [3]
Paclitaxel	200 mg/m <sup>2</sup> IV (with NSCLC) or 80 mg/m <sup>2</sup> IV (weekly with ovarian cancer)	Day 1 (NSCLC) or Days 1, 8, 15 (ovarian cancer) of a 21-day cycle [1] [3]

## Detailed Experimental Protocol

Below is a synthesis of the methodologies from the cited clinical trials for researchers seeking to replicate or build upon these studies.

## Study Objectives and Endpoints

- **Primary Objective:** To determine the Recommended Phase 2 Dose (RP2D) and/or Maximum Tolerated Dose (MTD) of **veliparib** in combination with carboplatin and paclitaxel [1] [3].
- **Secondary Objectives:** To assess the safety profile, pharmacokinetics (PK), and preliminary antitumor efficacy of the combination [1] [3].

## Patient Selection Criteria

- **Key Inclusion Criteria:**
  - Histologically confirmed advanced or metastatic solid tumors (e.g., NSCLC, ovarian cancer) [1] [3].
  - Adequate bone marrow, renal, and hepatic function [3].
  - ECOG Performance Status of 0 or 1 [3].
- **Key Exclusion Criteria:**
  - More than two prior chemotherapy regimens in the metastatic setting [4].
  - Pre-existing peripheral neuropathy of Grade 2 or higher [3].
  - Known hypersensitivity to any of the study drugs [3].

## Treatment Plan and Dose Escalation

- **Dosing Schedule:** The combination is typically administered in 21-day cycles. **Veliparib** is given orally in intermittent schedules [1] [3].
- **Dose Escalation Design:** A standard "3+3" design is used. Cohorts of 3-6 patients receive escalating doses of **veliparib** with fixed doses of carboplatin and paclitaxel [3].
- **Dose-Limiting Toxicity (DLT) Evaluation:** DLTs are assessed during the first treatment cycle and defined as specific hematologic and non-hematologic toxicities [3].

## Safety and Efficacy Assessments

- **Safety Monitoring:** Adverse events are recorded and graded throughout the study using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1] [3].
- **Efficacy Evaluation:** Tumor response is assessed radiologically at baseline and periodically thereafter using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [1].
- **Pharmacokinetic Sampling:** Blood samples are collected at multiple timepoints to characterize the PK profile of **veliparib**, carboplatin, and paclitaxel when given in combination [1] [3].

## Mechanism of Action & Workflow

The therapeutic rationale for this combination is based on the synergistic disruption of DNA repair in cancer cells. The following diagram illustrates the mechanism and experimental workflow.

## Key Considerations for Clinical Development

When designing a clinical trial for this combination, consider the following:

- **Toxicity Management:** The primary toxicities are hematological (neutropenia, thrombocytopenia), consistent with the carboplatin/paclitaxel backbone. Proactive monitoring and supportive care, including growth factor support, are essential [1] [3].
- **Patient Selection:** Preliminary efficacy appears promising in specific populations, such as patients with NSCLC and ovarian cancer. Biomarker development may help identify patients most likely to benefit [1] [4].
- **Regulatory Context:** Global development is encouraged for targeted therapies, especially in rare molecular subtypes. Early-phase studies should monitor for potential ethnic differences in pharmacokinetics or drug efficacy [5].

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